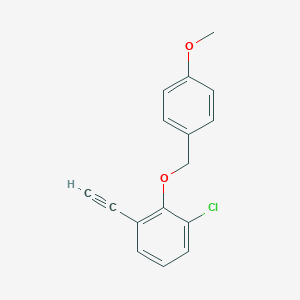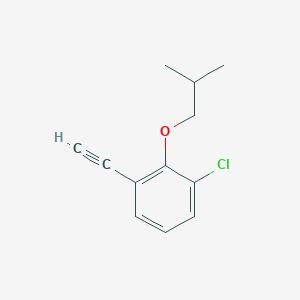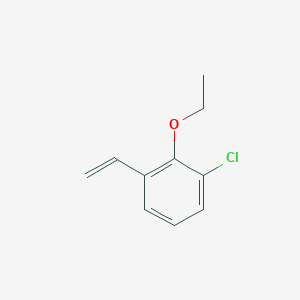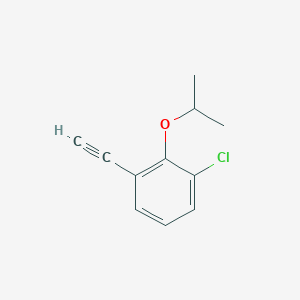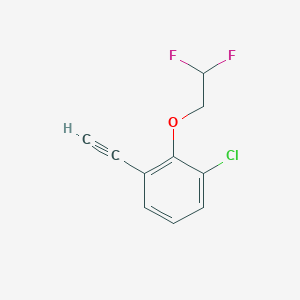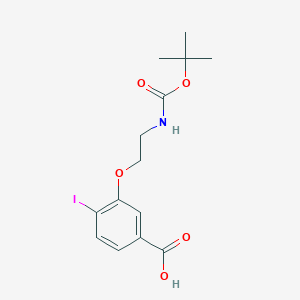
Methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate is an organic compound that features a benzoate ester functional group, an iodine atom, and a difluoroethoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate typically involves the esterification of 3-(2,2-difluoroethoxy)-4-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid, and further oxidation can yield other derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.
Hydrolysis Products: The primary product is 3-(2,2-difluoroethoxy)-4-iodobenzoic acid.
Coupling Products: Biaryl compounds with diverse functional groups can be synthesized.
科学的研究の応用
Methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of bioactive molecules and drug candidates.
Materials Science: The compound’s unique functional groups make it suitable for the development of advanced materials with specific properties.
Chemical Biology: It can serve as a probe or building block in the study of biological systems and molecular interactions.
作用機序
The mechanism of action of Methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate radiolabeling for imaging studies.
類似化合物との比較
Similar Compounds
- Methyl 3-(2,2,2-trifluoroethoxy)-4-iodobenzoate
- Methyl 3-(2,2-difluoroethoxy)-4-bromobenzoate
- Methyl 3-(2,2-difluoroethoxy)-4-chlorobenzoate
Uniqueness
Methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate is unique due to the presence of both difluoroethoxy and iodine substituents. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2IO3/c1-15-10(14)6-2-3-7(13)8(4-6)16-5-9(11)12/h2-4,9H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJDLTDLSIIBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
